2-[(17S,18S,19S,20R)-17-Acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid
2-[(17S,18S,19S,20R)-17-Acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid
Brand Name:
Vulcanchem
CAS No.:
160471-36-3
VCID:
VC0221485
InChI:
InChI=1S/C40H64O17/c1-24(18-15-13-11-9-7-5-4-6-8-10-12-14-16-19-27-20-17-21-28(45)31(27)37(50)51)40(39(52)53,57-26(3)44)36(49)33(47)30(23-42)56-38-35(54-25(2)43)34(48)32(46)29(22-41)55-38/h17,20-21,24,29-30,32-36,38,41-42,45-49H,4-16,18-19,22-23H2,1-3H3,(H,50,51)(H,52,53)/t24?,29-,30-,32-,33-,34+,35+,36+,38+,40+/m1/s1
SMILES:
CC(CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O)C(C(C(C(CO)OC2C(C(C(C(O2)CO)O)O)OC(=O)C)O)O)(C(=O)O)OC(=O)C
Molecular Formula:
C10H10N2O2
Molecular Weight:
816.9 g/mol
2-[(17S,18S,19S,20R)-17-Acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid
CAS No.: 160471-36-3
Main Products
VCID: VC0221485
Molecular Formula: C10H10N2O2
Molecular Weight: 816.9 g/mol
CAS No. | 160471-36-3 |
---|---|
Product Name | 2-[(17S,18S,19S,20R)-17-Acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid |
Molecular Formula | C10H10N2O2 |
Molecular Weight | 816.9 g/mol |
IUPAC Name | 2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid |
Standard InChI | InChI=1S/C40H64O17/c1-24(18-15-13-11-9-7-5-4-6-8-10-12-14-16-19-27-20-17-21-28(45)31(27)37(50)51)40(39(52)53,57-26(3)44)36(49)33(47)30(23-42)56-38-35(54-25(2)43)34(48)32(46)29(22-41)55-38/h17,20-21,24,29-30,32-36,38,41-42,45-49H,4-16,18-19,22-23H2,1-3H3,(H,50,51)(H,52,53)/t24?,29-,30-,32-,33-,34+,35+,36+,38+,40+/m1/s1 |
Standard InChIKey | BRQJNWFMGNHEQO-LYJPMCOASA-N |
Isomeric SMILES | CC(CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O)[C@]([C@H]([C@@H]([C@@H](CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)C)O)O)(C(=O)O)OC(=O)C |
SMILES | CC(CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O)C(C(C(C(CO)OC2C(C(C(C(O2)CO)O)O)OC(=O)C)O)O)(C(=O)O)OC(=O)C |
Canonical SMILES | CC(CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O)C(C(C(C(CO)OC2C(C(C(C(O2)CO)O)O)OC(=O)C)O)O)(C(=O)O)OC(=O)C |
Synonyms | caloporoside |
PubChem Compound | 197691 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume